molecular formula C8H7NO2 B12999886 4H-1,3-Benzoxazin-4-one, 2,3-dihydro- CAS No. 5651-40-1

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-

Cat. No.: B12999886
CAS No.: 5651-40-1
M. Wt: 149.15 g/mol
InChI Key: YBYIZRPBXCCDQW-UHFFFAOYSA-N
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Description

2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that features a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of salicylaldehyde with urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazine ring .

Another method involves the use of substituted salicylaldehydes and amines, followed by cyclization under basic or neutral conditions.

Industrial Production Methods

Industrial production of 2H-benzo[e][1,3]oxazin-4(3H)-one can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These processes often involve the use of automated reactors and precise control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .

Scientific Research Applications

2H-benzo[e][1,3]oxazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific electronic configuration and the ability to form stable derivatives with diverse functional groups. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-6-3-1-2-4-7(6)11-5-9-8/h1-4H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYIZRPBXCCDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438812
Record name 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-40-1
Record name 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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